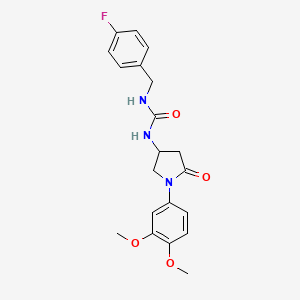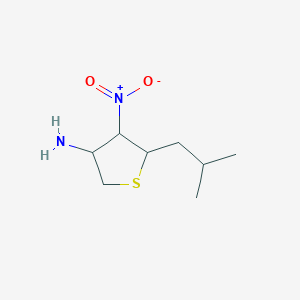
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its trade name, TAK-659, and is currently being investigated for its use in the treatment of various types of cancer.
Applications De Recherche Scientifique
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors, such as selective OX1R antagonists, have been explored for their potential in treating binge eating and possibly other eating disorders with a compulsive component. These compounds modulate feeding, arousal, stress, and drug abuse, indicating a broader application in neuropsychopharmacology (Piccoli et al., 2012).
Crystal Structure Analysis
Studies have focused on the crystal structure of benzoylphenylurea insecticides, revealing insights into the molecular interactions that contribute to their pesticidal activity. This research aids in the understanding of how structural features impact function and stability, which is critical in the design of new agrochemicals (Cho et al., 2015).
Neuropeptide S Antagonist Activity
Compounds with urea functionalities have been synthesized and tested for their antagonist activity against Neuropeptide S (NPS), showing potential for treating disorders related to the NPS system. This highlights the utility of these compounds in developing new therapeutics for neurological conditions (Zhang et al., 2008).
Hydrogen Bonding and Electron Transfer
Research on urea derivatives has also explored their role in electron transfer across hydrogen bonds, indicating applications in materials science and nanotechnology. Understanding these mechanisms is essential for designing molecular electronic devices and sensors (Pichlmaier et al., 2009).
PET Imaging Agents for Cancer
The development of PET imaging agents based on urea derivatives, such as PSMA-based agents for prostate cancer, exemplifies the application of these compounds in diagnostic oncology. These agents enable precise imaging of cancerous tissues, facilitating early diagnosis and treatment planning (Chen et al., 2011).
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-8-7-16(10-18(17)28-2)24-12-15(9-19(24)25)23-20(26)22-11-13-3-5-14(21)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFFNCZKVNGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2822900.png)
![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)
![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)
![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)

![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

